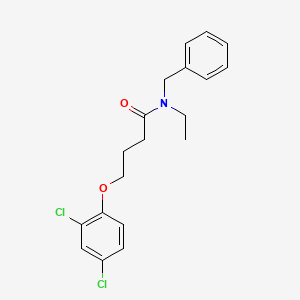![molecular formula C17H16ClN3S B4619831 3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
The compound 3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a part of a class of heterocyclic compounds known for their diverse chemical and physical properties. 1,2,4-triazoles are recognized for their importance in medicinal chemistry and materials science due to their versatility and range of biological activities. This introduction will cover aspects such as synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis.
Synthesis Analysis
The synthesis of 3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole derivatives often involves multistep reactions starting from benzyl and chlorobenzyl precursors. Compounds similar to the title compound have been synthesized through reactions involving thiosemicarbazide derivatives, cyclization processes in basic or acidic mediums, and subsequent functional group modifications to introduce the chlorobenzyl and benzyl groups (Sarhan et al., 2008).
Molecular Structure Analysis
The crystal and molecular structure of 1,2,4-triazole derivatives reveal interactions that stabilize the compound's structure, including hydrogen bonding and π-π stacking. These interactions contribute to the rigidity and stability of the molecule's conformation. Studies on compounds with similar structures show that the triazole ring can form dihedral angles with attached benzyl or chlorobenzyl groups, affecting the molecule's overall shape and properties (Hanif et al., 2007).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, which can be used to further modify the chemical structure and introduce new functional groups. These reactions are crucial for tailoring the compound's properties for specific applications. The presence of a triazole ring offers nucleophilic sites for reactions, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties (Ashry et al., 2006).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in antimicrobial applications. A study by Bektaş et al. (2010) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives revealed that certain compounds possess good or moderate activities against test microorganisms, highlighting the potential of triazole compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles using triazole derivatives has been explored, with potential applications in drug development and material science. For instance, Sarhan et al. (2008) synthesized new 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one heterocycles, showcasing the versatility of triazole derivatives in synthesizing complex chemical structures with potential pharmacological applications (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Propriétés
IUPAC Name |
3-benzyl-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-21-16(11-13-5-3-2-4-6-13)19-20-17(21)22-12-14-7-9-15(18)10-8-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYJMQYYYHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4619763.png)

![1-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4619773.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4619783.png)


![N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)
![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4619825.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
